C-Undecylcalix[4]resorcinarene
Overview
Description
Synthesis Analysis
The synthesis of C-Undecylcalix[4]resorcinarene typically involves the acid-catalyzed condensation of resorcinol with undecyl aldehyde under controlled conditions. Vollbrecht, Neda, and Schmutzler (1995) described the functionalization of C-Undecylcalix[4]resorcinarene with various substituents, indicating the versatility and modifiability of its structure for specific applications (Vollbrecht, Neda, & Schmutzler, 1995).
Molecular Structure Analysis
The molecular structure of C-Undecylcalix[4]resorcinarene has been extensively studied using techniques like X-ray diffraction and NMR spectroscopy. Borowia et al. (1999) conducted a structural study revealing that the calix[4]resorcinarene moiety adopts a bowl conformation, with the undecyl chains axially oriented, showing the typical conformational flexibility of calixarenes (Borowia et al., 1999).
Chemical Reactions and Properties
C-Undecylcalix[4]resorcinarene participates in various chemical reactions, including functionalization and complexation, due to the reactive hydroxyl groups at the upper rim. The study by Vollbrecht et al. (1995) illustrates its reactivity and the potential to introduce functional groups that alter its chemical properties for specific uses.
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are crucial for its application. Pietraszkiewicz et al. (2000) investigated its solvation behaviors, demonstrating how solvates with organic solvents affect its physical characteristics and stability (Pietraszkiewicz et al., 2000).
Chemical Properties Analysis
The chemical properties of C-Undecylcalix[4]resorcinarene, including its ability to form complexes with ions and other molecules, highlight its utility in sensing and separation technologies. Eddaif et al. (2019) demonstrated its interaction with heavy metal ions, showcasing its potential as a chemical sensor (Eddaif, Shaban, & Telegdi, 2019).
Scientific Research Applications
Crystal Structure Analysis : A study by Borowia et al. (1999) investigated the crystal structure of C-undecylcalix[4]resorcinarene solvate with dioxane, revealing a bowl conformation with C4v symmetry and the packing of calix molecules in a bowl-to-bowl fashion with alternating hydrophilic and hydrophobic layers (Borowia et al., 1999).
Thermal Analysis with Amines : Utzig et al. (2004) conducted thermal analysis of calix[4]resorcinarene complexes with secondary and tertiary amines, finding that deamination occurs as a multi-step process (Utzig et al., 2004).
Biosensor Development : Zhang Xiao (2000) focused on developing a chemical biosensor based on C-undecylcalix[4]resorcinarene for the determination of hydroquinone, showing improved selectivity and a specific detection limit (Zhang Xiao, 2000).
Functionalization with Phosphorus-containing Substituents : Neda et al. (1998) investigated the functionalization of the periphery of calix[4]resorcinarenes with phosphorus(III)-containing substituents, observing dynamic behavior in solution due to conformational isomers (Neda et al., 1998).
Ion Sensing and Heavy Metal Ion Detection : Eddaif et al. (2019) studied C-undecylcalix[4]resorcinarene for its potential in ion sensing and detecting harmful metal cations like Cd2+, Pb2+, Hg2+, and Cu2+ (Eddaif et al., 2019).
Self-Assembly in Solvents : Fujii and Sakurai (2021) explored the self-assembly of C-undecylcalix[4]resorcinarene in toluene, discovering an octameric form and its morphological transitions influenced by temperature (Fujii & Sakurai, 2021).
Interaction with Organic Solutes : Białoń et al. (2004) studied the thermodynamic interaction parameters of C-undecylcalix[4]resorcinarene with selected solvents using inverse gas chromatography (Białoń et al., 2004).
Phase Transfer of Gold Nanoparticles : Misra et al. (2006) researched the use of C-undecylcalix[4]resorcinarene for the phase transfer of gold nanoparticles from aqueous to organic solutions, highlighting its role as a phase-transfer and capping agent (Misra et al., 2006).
Voltammetric Determination of Dopamine and Uric Acid : Wang et al. (2015) utilized C-Undecylcalix[4]resorcinarene in an electrochemical sensor system for the simultaneous determination of dopamine and uric acid, noting its enhanced sensitivity and selectivity (Wang et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,8,14,20-tetra(undecyl)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene-4,6,10,12,16,18,22,24-octol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H112O8/c1-5-9-13-17-21-25-29-33-37-41-53-57-45-59(67(75)49-65(57)73)54(42-38-34-30-26-22-18-14-10-6-2)61-47-63(71(79)51-69(61)77)56(44-40-36-32-28-24-20-16-12-8-4)64-48-62(70(78)52-72(64)80)55(60-46-58(53)66(74)50-68(60)76)43-39-35-31-27-23-19-15-11-7-3/h45-56,73-80H,5-44H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPGYPIHQCVVRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1C2=CC(=C(C=C2O)O)C(C3=CC(=C(C=C3O)O)C(C4=C(C=C(C(=C4)C(C5=C(C=C(C1=C5)O)O)CCCCCCCCCCC)O)O)CCCCCCCCCCC)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H112O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1105.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
C-Undecylcalix[4]resorcinarene monohydrate | |
CAS RN |
112247-07-1 | |
Record name | C-Undecylcalix[4]resorcinarene Monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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